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Technical Guide: HSD17B13-IN-80-d2 for Preclinical Research in Liver Disease

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Compound of Interest					
Compound Name:	HSD17B13-IN-80-d2				
Cat. No.:	B12377263	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated hydroxysteroid 17β -dehydrogenase 13 (HSD17B13) inhibitor, **HSD17B13-IN-80-d2**. It is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as those involved in drug discovery and development. This document summarizes the available data on its supplier, mechanism of action, and provides detailed experimental protocols for its use in preclinical research.

Introduction to HSD17B13

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Primarily expressed in the liver, HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] Emerging evidence has strongly implicated HSD17B13 as a key player in hepatic lipid metabolism.[3] Notably, genetic variants that result in a loss of HSD17B13 function have been associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.

The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde, a crucial step in the vitamin A metabolic pathway.[4][5] It can also metabolize other substrates, including steroids like 17β-estradiol and bioactive lipids such as leukotriene B4.[5][6]



HSD17B13-IN-80-d2: Supplier and Availability

HSD17B13-IN-80-d2 is a deuterated version of the HSD17B13 inhibitor HSD17B13-IN-80. Deuterium labeling can offer advantages in metabolic studies by altering the compound's pharmacokinetic profile, often leading to increased metabolic stability and a longer half-life.

Supplier Information:

Supplier	Product Name	Catalog Number	Availability
MedchemExpress	HSD17B13-IN-80-d2	HY-163263S2	In Stock

Note: Availability is subject to change. Please verify with the supplier directly.

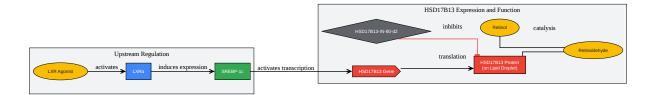
Mechanism of Action and Signaling Pathway

HSD17B13-IN-80-d2 is a potent inhibitor of HSD17B13. By blocking the enzymatic activity of HSD17B13, it is hypothesized to mimic the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene.

The expression of HSD17B13 is transcriptionally regulated by the liver X receptor α (LXR α) through the sterol regulatory element-binding protein 1c (SREBP-1c).[2][7][8][9][10] LXR α , a key regulator of lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to initiate its transcription.[7][8][9] This signaling cascade is a critical component of the lipogenic process in the liver.

Below is a diagram illustrating the signaling pathway leading to HSD17B13 expression.





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HSD17B13 transcriptional regulation and enzymatic inhibition.

Quantitative Data

The following table summarizes the in vitro potency of various HSD17B13 inhibitors. While specific data for **HSD17B13-IN-80-d2** is not publicly available, the data for the non-deuterated parent compound and other inhibitors provide a valuable reference.

Compound	Target	Assay Substrate	IC50 (μM)	Reference
HSD17B13-IN-	HSD17B13	Estradiol	< 0.1	MedchemExpres s
Compound 1	Human HSD17B13	β-estradiol	Not specified	[11]
Compound 1	Human HSD17B13	Leukotriene B4	Not specified	[11]
Compound 2	Human HSD17B13	β-estradiol	Not specified	[11]
Compound 2	Human HSD17B13	Leukotriene B4	Not specified	[11]



Experimental Protocols In Vitro HSD17B13 Enzyme Activity Assay (Retinol Dehydrogenase Activity)

This protocol is adapted from a cell-based assay used to measure the retinol dehydrogenase (RDH) activity of HSD17B13.[4]

Materials:

- HEK293 cells
- Expression vector for human HSD17B13
- HSD17B13-IN-80-d2 (dissolved in DMSO)
- All-trans-retinol (from a stock solution in ethanol)
- Cell culture medium and supplements
- Transfection reagent
- · HPLC system for retinoid analysis
- Protein quantification assay (e.g., BCA assay)

Procedure:

- Cell Culture and Transfection:
 - Plate HEK293 cells in appropriate culture vessels.
 - Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a negative control.
- Inhibitor Treatment:



 Following transfection (typically 24 hours), treat the cells with varying concentrations of HSD17B13-IN-80-d2. Include a vehicle control (DMSO).

Substrate Addition:

 After a pre-incubation period with the inhibitor (e.g., 1 hour), add all-trans-retinol to the culture medium to a final concentration of 5-10 μM.

Incubation:

- Incubate the cells for a defined period (e.g., 8 hours) to allow for the enzymatic conversion of retinol to retinaldehyde.
- Sample Collection and Analysis:
 - Harvest the cell culture supernatant and/or cell lysates.
 - Extract the retinoids from the samples.
 - Analyze the levels of retinol and retinaldehyde using HPLC.
 - Quantify the protein concentration in the cell lysates.

Data Analysis:

- Calculate the rate of retinaldehyde formation, normalized to the protein concentration.
- Determine the IC50 value of HSD17B13-IN-80-d2 by plotting the percent inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be adapted to confirm the direct binding of **HSD17B13-IN-80-d2** to the HSD17B13 protein in a cellular context.

Materials:



- Hepatocyte cell line (e.g., HepG2 or Huh7)
- HSD17B13-IN-80-d2 (dissolved in DMSO)
- PBS and lysis buffer with protease inhibitors
- Centrifuge and thermal cycler
- SDS-PAGE and Western blotting reagents
- Anti-HSD17B13 antibody

Procedure:

- · Cell Treatment:
 - Treat cultured hepatocytes with HSD17B13-IN-80-d2 at the desired concentration. Include a vehicle control.
- · Cell Harvesting and Lysis:
 - Harvest the cells and resuspend them in PBS.
 - Divide the cell suspension into aliquots for different temperature points.
- Heat Treatment:
 - Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g.,
 3 minutes) using a thermal cycler.
- Lysis and Centrifugation:
 - Lyse the cells by freeze-thaw cycles.
 - Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Western Blot Analysis:
 - Collect the supernatants containing the soluble proteins.

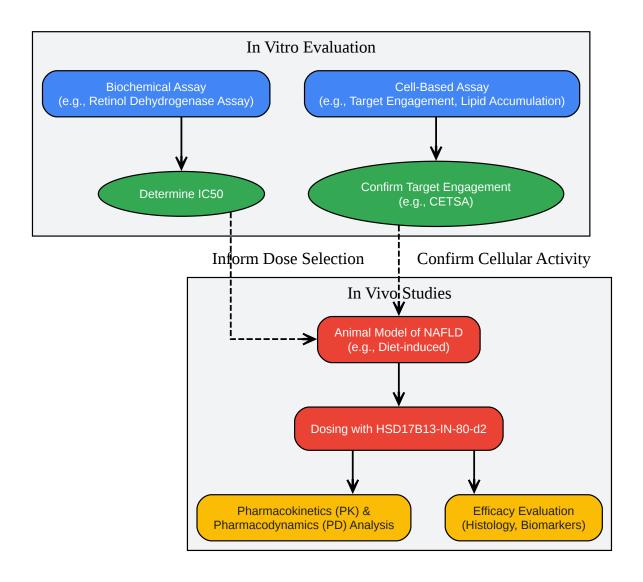


- Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
- Data Analysis:
 - Quantify the band intensities and plot the fraction of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of HSD17B13-IN-80-d2 indicates target engagement.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating HSD17B13 inhibitors.





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Workflow for HSD17B13 inhibitor evaluation.

Conclusion

HSD17B13-IN-80-d2 represents a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in liver diseases. Its deuterated nature may offer advantages for in vivo studies. This guide provides a foundational understanding of its supply, mechanism, and application in preclinical research. The provided protocols and workflows are intended to serve



as a starting point for researchers to design and execute robust experiments to further elucidate the role of HSD17B13 in health and disease.

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